molecular formula C10H9FO B13618757 (E)-4-(3-fluorophenyl)but-3-en-2-one CAS No. 38675-91-1

(E)-4-(3-fluorophenyl)but-3-en-2-one

Cat. No.: B13618757
CAS No.: 38675-91-1
M. Wt: 164.18 g/mol
InChI Key: HMPIVEBXKYNVET-AATRIKPKSA-N
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Description

4-(3-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure

Preparation Methods

The synthesis of 4-(3-fluorophenyl)but-3-en-2-one typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde to produce the desired α,β-unsaturated ketone. The reaction is often carried out under solventless conditions to enhance efficiency .

Another method involves the Luche reduction, where 4-(3-fluorophenyl)but-3-en-2-one is reduced to 4-(3-fluorophenyl)but-3-en-2-ol using sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) .

Chemical Reactions Analysis

4-(3-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

4-(3-Fluorophenyl)but-3-en-2-one can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the fluorine atom on the phenyl ring.

Properties

CAS No.

38675-91-1

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

InChI Key

HMPIVEBXKYNVET-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)F

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Origin of Product

United States

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